D-GLUCOSAMINE-(6-3H(N)) HYDROCHLORIDE
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Overview
Description
D-GLUCOSAMINE-(6-3H(N)) HYDROCHLORIDE: is a radiolabeled derivative of D-glucosamine, an amino sugar derived from glucose. This compound is often used in biochemical research due to its ability to trace metabolic pathways and study the incorporation of glucosamine into various biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-GLUCOSAMINE-(6-3H(N)) HYDROCHLORIDE is typically synthesized by the radiolabeling of D-glucosamine. The process involves the incorporation of tritium (3H) into the glucosamine molecule. This can be achieved through catalytic hydrogenation in the presence of tritium gas .
Industrial Production Methods: Industrial production of D-glucosamine generally involves the hydrolysis of chitin, a natural polymer found in the exoskeletons of crustaceans. The hydrolysis is carried out using strong acids such as hydrochloric acid, followed by purification and crystallization to obtain D-glucosamine hydrochloride .
Chemical Reactions Analysis
Types of Reactions: D-GLUCOSAMINE-(6-3H(N)) HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glucosaminic acid.
Reduction: It can be reduced to form N-acetylglucosamine.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and pyridine are used for acetylation reactions.
Major Products:
Oxidation: Glucosaminic acid.
Reduction: N-acetylglucosamine.
Substitution: Various N-substituted glucosamine derivatives.
Scientific Research Applications
D-GLUCOSAMINE-(6-3H(N)) HYDROCHLORIDE is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of D-GLUCOSAMINE-(6-3H(N)) HYDROCHLORIDE involves its incorporation into glycosaminoglycans and proteoglycans, which are essential components of the extracellular matrix. It acts as a precursor for the synthesis of these macromolecules, thereby supporting the structural integrity of tissues such as cartilage . The molecular targets include enzymes involved in the biosynthesis of glycosaminoglycans, such as glucosamine-6-phosphate synthase .
Comparison with Similar Compounds
N-Acetyl-D-glucosamine: A derivative of glucosamine with an acetyl group attached to the amino group.
D-Glucosamine sulfate: Another form of glucosamine commonly used in dietary supplements[][6].
Uniqueness: D-GLUCOSAMINE-(6-3H(N)) HYDROCHLORIDE is unique due to its radiolabeled nature, which allows for precise tracking and study of metabolic pathways. This makes it particularly valuable in research settings where understanding the dynamics of glucosamine incorporation is crucial[6][6].
Properties
CAS No. |
129521-67-1 |
---|---|
Molecular Formula |
C6H13N1O5 |
Molecular Weight |
215.63 |
Origin of Product |
United States |
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